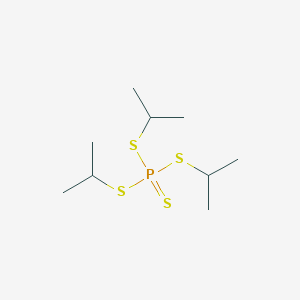
3h-1,2,3-Benzodithiazole 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,3-Benzodithiazole 2-oxide is a heterocyclic compound that features a unique structure with sulfur and nitrogen atoms incorporated into a benzene ring. This compound is known for its intriguing electronic properties and has garnered attention in various fields of research, including materials science and synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-Benzodithiazole 2-oxide typically involves the Herz reaction, which is a well-known method for constructing dithiazole rings. This reaction generally starts with an electron-rich aniline derivative and involves the use of disulfur dichloride as a reagent. The reaction conditions often include a solvent such as dioxane and may require heating to facilitate the formation of the dithiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scaling up the Herz reaction can be applied. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2,3-Benzodithiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring into simpler sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve solvents like ethanol or acetonitrile and may require catalysts or specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzodithiazole derivatives .
Wissenschaftliche Forschungsanwendungen
3H-1,2,3-Benzodithiazole 2-oxide has several scientific research applications:
Chemistry: It serves as a valuable synthetic intermediate in the preparation of various aromatic and heteroaromatic compounds.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and as a potential bioactive molecule.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism by which 3H-1,2,3-Benzodithiazole 2-oxide exerts its effects involves its ability to participate in electron transfer processes. The compound’s conjugated structure allows it to stabilize radical intermediates, making it useful in various redox reactions. Molecular targets and pathways involved in its action include interactions with electron-rich or electron-deficient species, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: Similar in structure but with a sulfur atom replacing the nitrogen in the dithiazole ring.
Benzo[1,3,2]dithiazole: An isomer of 3H-1,2,3-Benzodithiazole 2-oxide with different electronic properties and applications.
Uniqueness
This compound is unique due to its specific electronic properties, which arise from the arrangement of sulfur and nitrogen atoms in the ring. This makes it particularly valuable in applications requiring stable radical intermediates and efficient electron transfer .
Eigenschaften
CAS-Nummer |
3292-55-5 |
|---|---|
Molekularformel |
C6H5NOS2 |
Molekulargewicht |
171.2 g/mol |
IUPAC-Name |
3H-1,2λ4,3-benzodithiazole 2-oxide |
InChI |
InChI=1S/C6H5NOS2/c8-10-7-5-3-1-2-4-6(5)9-10/h1-4,7H |
InChI-Schlüssel |
ZXKRHAKTQWHNEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NS(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)



![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)







